

Introduction: Unlocking the Potential of a Privileged Scaffold

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate*

Cat. No.: *B1527439*

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Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a heterocyclic compound featuring a chiral tertiary alcohol, an ester, and a pyridine ring. This unique combination of functional groups makes it a valuable and versatile scaffold in medicinal chemistry. Pyridine and its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic derivatization of this parent molecule is a critical step in drug discovery, enabling researchers to conduct Structure-Activity Relationship (SAR) studies, optimize pharmacokinetic profiles (ADME), and enhance therapeutic efficacy.[4]

This guide provides a comprehensive overview of the key derivatization strategies for **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate**. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale, empowering researchers to make informed decisions in their synthetic campaigns. We will explore targeted modifications of the molecule's three primary reactive centers: the tertiary hydroxyl group, the methyl ester, and the pyridine nitrogen.

Molecular Properties and Reactivity Analysis

A thorough understanding of the molecule's structure is fundamental to designing effective derivatization strategies. The inherent reactivity of each functional group dictates the choice of reagents and reaction conditions.

Table 1: Physicochemical Properties of **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate**

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 1249538-66-6 | [5] |
| Molecular Formula | C ₉ H ₁₁ NO ₃ | [5][6] |
| Molecular Weight | 181.19 g/mol | [5] |
| IUPAC Name | methyl 2-hydroxy-2-(pyridin-4-yl)propanoate | [5] |
| SMILES | <chem>COC(=O)C(C)(O)C1=CC=NC=C1</chem> | [5] |
| InChI Key | AXXKJSPVELYLBB-UHFFFAOYSA-N | [5] |

The molecule's three-dimensional structure and electronic properties present distinct opportunities for chemical modification.

Caption: Key reactive sites for derivatization.

- **Site 1 (Tertiary Hydroxyl):** The -OH group is a primary site for introducing diversity. It can act as a nucleophile for acylation and etherification. Its tertiary nature presents steric hindrance, which may require more forcing conditions or specific catalysts compared to primary or secondary alcohols.
- **Site 2 (Ester Carbonyl):** The electrophilic carbon of the ester is susceptible to nucleophilic attack. This allows for conversion to a wide range of amides, hydrazides, or hydrolysis to the corresponding carboxylic acid, which can then be used in further coupling reactions.
- **Site 3 (Pyridine Nitrogen):** The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be readily alkylated to form quaternary pyridinium salts, which significantly enhances aqueous solubility, or oxidized to an N-oxide, altering the electronic properties and metabolic fate of the molecule.

Strategy 1: Derivatization of the Tertiary Hydroxyl Group

Modifications at this position can significantly impact ligand-receptor binding interactions and cell permeability.

A. O-Acylation (Esterification)

O-acylation introduces an ester linkage, which can serve as a biodegradable prodrug moiety or as a handle for attaching larger functional groups. The reaction typically involves an acylating agent and a base to neutralize the acid byproduct.

Rationale: Acyl chlorides or anhydrides are used as electrophiles due to their high reactivity. A non-nucleophilic base like pyridine or triethylamine is essential to scavenge the HCl or carboxylic acid generated, driving the reaction to completion. For sterically hindered tertiary alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) is often required to accelerate the reaction.

Protocol 1: Synthesis of Methyl 2-(acetyloxy)-2-(pyridin-4-yl)propanoate

- Materials:
 - **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate** (1.0 eq)
 - Anhydrous Dichloromethane (DCM)
 - Pyridine (2.0 eq) or Triethylamine (2.0 eq) with DMAP (0.1 eq)
 - Acetyl Chloride (1.5 eq) or Acetic Anhydride (1.5 eq)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4)
 - Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
- Procedure:

- Dissolve **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Add the base (pyridine or triethylamine/DMAP) and cool the mixture to 0 °C in an ice bath.
- Add the acetyl chloride or acetic anhydride dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired O-acylated product.

Strategy 2: Modification of the Ester Moiety

The ester group is a versatile handle for introducing amide functionalities, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.^[7]

A. Amidation

Direct conversion of the methyl ester to an amide can be achieved by heating with an amine (aminolysis). However, this often requires high temperatures. A more controlled approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by a standard peptide coupling reaction. For a more direct and milder conversion, catalytic methods are preferred.

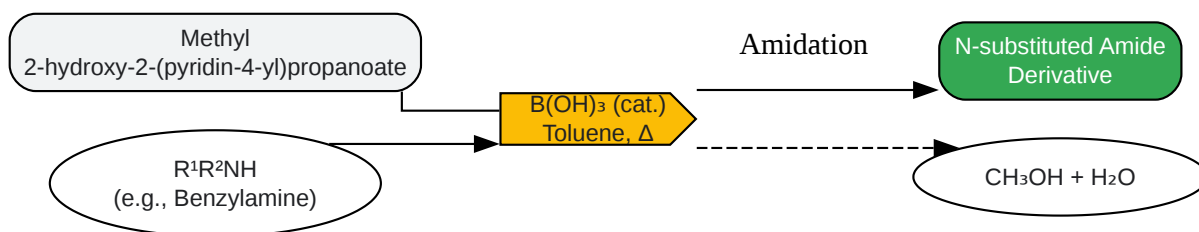
Rationale: Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids and esters with amines.^[8] It is an environmentally benign, inexpensive, and mild catalyst

that facilitates the reaction under less harsh conditions than traditional thermal methods, preserving stereochemical integrity where applicable.[8]

Protocol 2: Boric Acid-Catalyzed Synthesis of 2-Hydroxy-N-benzyl-2-(pyridin-4-yl)propanamide

- Materials:
 - **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate** (1.0 eq)
 - Benzylamine (1.2 eq)
 - Boric Acid ($\text{B}(\text{OH})_3$, 0.1 eq)
 - Toluene or xylene
 - Dean-Stark apparatus (optional, for azeotropic removal of methanol/water)
 - Round-bottom flask, magnetic stirrer, reflux condenser
- Procedure:
 - To a round-bottom flask, add **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate** (1.0 eq), benzylamine (1.2 eq), boric acid (0.1 eq), and toluene.
 - If using a Dean-Stark trap, fill the side arm with toluene.
 - Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting ester.
 - Continue refluxing for 12-24 hours or until the reaction is complete.
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO_3 solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure amide.



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Caption: Workflow for Boric Acid-Catalyzed Amidation.

Strategy 3: Modification of the Pyridine Ring

Altering the properties of the pyridine ring can dramatically affect the molecule's polarity, solubility, and interaction with biological targets.

A. N-Oxide Formation

The conversion of the pyridine nitrogen to an N-oxide introduces a highly polar functional group, which can alter the compound's pharmacokinetic profile and potentially introduce new biological activities.

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of pyridine nitrogen.[9] The reaction is typically clean and proceeds under mild conditions. The resulting N-oxide can moderate the basicity of the pyridine ring and engage in different hydrogen bonding patterns.

Protocol 3: Synthesis of Methyl 2-hydroxy-2-(1-oxido-pyridin-1-ium-4-yl)propanoate

- Materials:
 - **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate** (1.0 eq)

- m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Dissolve **Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate** in DCM and cool to 0 °C.
 - In a separate beaker, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.
 - Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
 - Upon completion, quench the excess m-CPBA by adding saturated Na_2SO_3 solution and stir for 20 minutes.
 - Transfer to a separatory funnel and wash thoroughly with saturated NaHCO_3 solution until gas evolution ceases.
 - Wash the organic layer with brine, dry over MgSO_4 , filter, and remove the solvent in vacuo.
 - The resulting N-oxide is often highly polar and may precipitate or require purification via reverse-phase chromatography or crystallization.

Characterization and Data Summary

Successful derivatization must be confirmed through rigorous analytical techniques. The table below summarizes the expected spectroscopic changes for each class of derivative.

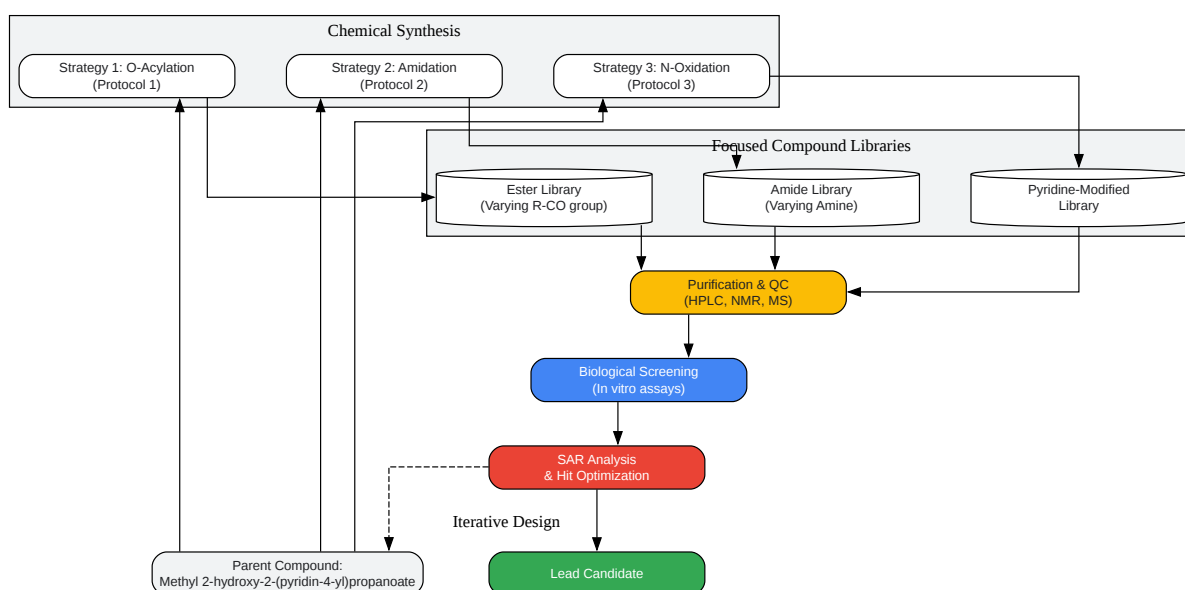
Table 2: Expected Spectroscopic Signatures of Derivatives

| Derivatization | Technique | Expected Observation |
|---------------------|--|--|
| O-Acylation | ^1H NMR | Appearance of new signals corresponding to the acyl group protons. Downfield shift of the C α -methyl signal. |
| ^{13}C NMR | Appearance of a new ester carbonyl signal (~170 ppm). | |
| IR | Appearance of a new C=O stretch (~1740 cm^{-1}). Disappearance of the broad O-H stretch. | |
| MS | Increase in molecular weight corresponding to the mass of the added acyl group minus water. | |
| Amidation | ^1H NMR | Disappearance of the ester -OCH $_3$ singlet (~3.7 ppm). Appearance of new signals for the amine moiety and a broad N-H signal (if applicable). |
| ^{13}C NMR | Shift of the carbonyl signal. Disappearance of the -OCH $_3$ signal (~52 ppm). | |
| IR | Disappearance of the ester C=O stretch (~1735 cm^{-1}). Appearance of an amide C=O stretch (~1650 cm^{-1}). | |
| MS | Change in molecular weight corresponding to the substitution of -OCH $_3$ with the amine fragment. | |

| | | |
|---------------------|--|--|
| N-Oxidation | ^1H NMR | Significant downfield shift of the pyridine protons ortho to the nitrogen (positions 3 and 5). |
| ^{13}C NMR | Shift in the signals for the pyridine ring carbons, particularly those adjacent to the nitrogen. | |
| MS | Increase in molecular weight by 16 Da (addition of one oxygen atom). | |

Application Workflow for SAR Studies

The protocols described enable the creation of a focused library of compounds for biological screening. A systematic approach is crucial for generating meaningful SAR data.



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Caption: Integrated workflow for derivatization and SAR studies.

Conclusion

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a highly tractable scaffold for chemical derivatization. By systematically targeting the tertiary alcohol, the methyl ester, and the pyridine nitrogen, researchers can rapidly generate diverse libraries of analogues. The protocols and

strategies outlined in this guide provide a robust framework for exploring the chemical space around this core structure, facilitating the identification of lead compounds with improved potency, selectivity, and drug-like properties. Each new derivative, confirmed by rigorous characterization, contributes a valuable data point to the broader drug discovery campaign.

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